molecular formula C10H14O B8460000 Propargylcycloheptanone

Propargylcycloheptanone

Cat. No.: B8460000
M. Wt: 150.22 g/mol
InChI Key: MHDOXBYNUYJLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargylcycloheptanone is a cyclic ketone derivative characterized by a seven-membered cycloheptanone ring substituted with a propargyl group (-C≡CH). This compound belongs to the broader class of organooxygen compounds, specifically carbonyl-containing molecules, which are critical intermediates in organic synthesis and pharmaceutical chemistry .

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

2-prop-2-ynylcycloheptan-1-one

InChI

InChI=1S/C10H14O/c1-2-6-9-7-4-3-5-8-10(9)11/h1,9H,3-8H2

InChI Key

MHDOXBYNUYJLMU-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCCCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Propargylcycloheptanone’s properties, we compare it with three analogs: cycloheptanone (parent compound), propargylcyclohexanone, and 1-(thiophen-2-yl)propan-1-ol derivatives (from ). Key differences in structure, reactivity, and applications are outlined below.

Table 1: Structural and Functional Comparisons

Compound Molecular Features Functional Groups Reactivity Insights Potential Applications
This compound Cycloheptanone + propargyl substituent Ketone, alkyne High strain; prone to ring-opening Synthetic intermediate, catalysis
Cycloheptanone Unsubstituted 7-membered ring Ketone Moderate reactivity; stable Solvent, polymer precursor
Propargylcyclohexanone Cyclohexanone + propargyl group Ketone, alkyne Less strained; selective alkylation Pharmaceutical intermediates
1-(Thiophen-2-yl)propan-1-ol Thiophene + alcohol chain Alcohol, thiophene Hydrogen-bonding; chiral synthesis Drug candidates (e.g., dopamine analogs)

Key Findings:

Ring Strain and Reactivity: this compound’s seven-membered ring introduces steric strain, making it more reactive than its six-membered analog, propargylcyclohexanone. This strain facilitates ring-opening reactions, which are less common in cycloheptanone itself .

Electronic Effects: The propargyl group’s electron-withdrawing nature enhances the electrophilicity of the ketone, enabling nucleophilic additions (e.g., Grignard reactions) more readily than unsubstituted cycloheptanone .

Pharmacological Potential: While highlights thiophene-alcohol derivatives as drug candidates (e.g., dopamine receptor modulators), this compound’s alkyne group may offer click-chemistry applications for targeted drug delivery, though direct evidence is lacking .

Synthetic Challenges: Comparative analyses (–4) suggest that synthesizing this compound requires stringent control to avoid side reactions (e.g., alkyne polymerization), unlike simpler cycloheptanone derivatives .

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